molecular formula C10H21NO2 B175525 N-methoxy-N-methyloctanamide CAS No. 101858-33-7

N-methoxy-N-methyloctanamide

Cat. No. B175525
M. Wt: 187.28 g/mol
InChI Key: OTGRGVVHWBMTMY-UHFFFAOYSA-N
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Description

N-methoxy-N-methyloctanamide is a chemical compound with the CAS Number: 101858-33-7 . It has a molecular weight of 187.28 and its IUPAC name is N-methoxy-N-methyloctanamide .


Synthesis Analysis

N-Methoxy-N-methyl amides, also known as Weinreb amides, have been widely used as versatile synthetic intermediates in organic syntheses . These amides serve as excellent acylating agents for organolithium or organomagnesium reagents and as robust aldehyde group equivalents .


Molecular Structure Analysis

The molecular formula of N-methoxy-N-methyloctanamide is C10H21NO2 . The InChI Code is 1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3 .

Scientific Research Applications

Pharmacokinetics and Chemotherapy

  • TZT-1027, a derivative related to N-methoxy-N-methyloctanamide, was studied for its pharmacokinetics and potential use in chemotherapy. This substance inhibits microtubule assembly through binding to tubulins, and the study focused on its dose-limiting toxicities and maximum tolerated dose in cancer treatment (de Jonge et al., 2005).

Environmental Chemistry and Toxicology

  • Research on 3-methoxy-3-methyl-1-butanol, a compound related to N-methoxy-N-methyloctanamide, examined its reaction with OH radicals. This study is significant in understanding the environmental fate and potential toxicological effects of such compounds (Aschmann et al., 2011).

Organic Chemistry and Synthesis

  • A study focused on the mild and regiospecific nuclear iodination of methoxybenzenes and naphthalenes, which are structurally related to N-methoxy-N-methyloctanamide, highlighting the synthetic utility of these compounds in organic chemistry (Carreño et al., 1996).

Epigenetics and Endocrine Disruption

  • The effects of methoxychlor, an endocrine disruptor, on male gametes were studied, providing insights into the molecular and cellular mechanisms of compounds like N-methoxy-N-methyloctanamide in reproductive toxicity (Stouder & Paoloni-Giacobino, 2011).

Analytical Chemistry

  • Analytical characterizations of N,N-diallyltryptamine and its derivatives were conducted, which is relevant for understanding the properties and potential applications of compounds structurally related to N-methoxy-N-methyloctanamide (Brandt et al., 2017).

Metal Extraction

  • A study on the extraction of iron(III) from chloride media using N-methyl-N-alkyloctanamide derivatives highlights the use of such compounds in industrial processes and metal recovery (Figueira & Paiva, 2009).

Synthetic Utility in Pharmaceuticals

  • The Weinreb amide, a derivative related to N-methoxy-N-methyloctanamide, was reviewed for its growing synthetic utility, particularly in pharmaceutical and industrial applications (Balasubramaniam & Aidhen, 2008).

properties

IUPAC Name

N-methoxy-N-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRGVVHWBMTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144277
Record name Octanohydroxamic acid, N-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyloctanamide

CAS RN

101858-33-7
Record name Octanohydroxamic acid, N-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101858337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanohydroxamic acid, N-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Miyasaka, A Rajca, M Pink… - Chemistry–A European …, 2004 - Wiley Online Library
… The LDA-mediated dilithiation of 413 at the unprotected α-positions was followed by addition of N-methoxy-N-methyloctanamide to provide racemic diketone (rac-5) in 54–65 % yield (…
A Sugawara, M Kubo, T Nakashima, T Hirose… - Tetrahedron, 2015 - Elsevier
Jietacin compounds are known to display potent nematocidal activity being 10-fold more active against the pine wood nematode (Bursaphelenchus lignicolus) than avermectin B1a. …
Number of citations: 18 www.sciencedirect.com
FA Davis, PM Gaspari, BM Nolt… - The Journal of Organic …, 2008 - ACS Publications
Stereoselective reduction of acyclic N-sulfinyl β-amino ketones with (LiEt 3 BH) and Li(t-BuO) 3 AlH, respectively, gave anti- and syn-1,3-amino alcohols with excellent selectivity. A …
Number of citations: 84 pubs.acs.org
A Rajca, M Pink, S Xiao, M Miyasaka… - The Journal of …, 2009 - ACS Publications
… of 3 at the unprotected α-positions using lithium diisopropylamide (LDA) provides the resultant dilithiated derivative that subsequently reacts with N-methoxy-N-methyloctanamide to …
Number of citations: 64 pubs.acs.org
J Debnath, S Siricilla, B Wan, DC Crick… - Journal of medicinal …, 2012 - ACS Publications
… After 2.5 h, the reaction mixture was cooled to −78 C and N-methoxy-N-methyloctanamide (43, 0.12 g, 0.66 mmol) in THF (1 mL) was added. After 3 h at 0 C, the reaction mixture was …
Number of citations: 128 pubs.acs.org
M Rusch, S Zahov, IR Vetter, M Lehr… - Bioorganic & medicinal …, 2012 - Elsevier
… 6–10 by the treatment with iPrMgCl, 22 followed by quenching with Weinreb amide N-methoxy-N-methyldodecanamide (R = n-C 11 H 23 , 11) or N-methoxy-N-methyloctanamide (R = n-…
Number of citations: 20 www.sciencedirect.com
M Miyasaka, A Rajca - Synlett, 2004 - thieme-connect.com
… [21] Treatment with LDA, followed by addition of N-methoxy-N-methyloctanamide provides ketone 5. [22] [23] Subsequent reduction and deprotection of the TMS group gives thiophene …
Number of citations: 29 www.thieme-connect.com
A Venkatesham, RS Rao, K Nagaiah - Tetrahedron: Asymmetry, 2012 - Elsevier
… Next, a solution of (R)-3-hydroxy-N-methoxy-N-methyloctanamide 12 (0.406 g, 2.0 mmol) and allyl chloride (0.406 mL, 5.0 mmol) in dry THF (15 mL) were added carefully over a period …
Number of citations: 20 www.sciencedirect.com
PA Peixoto, A Boulangé, S Leleu… - European Journal of …, 2013 - Wiley Online Library
… N-Methoxy-N-methyloctanamide (6c): Following procedure A, octanoic acid (3.2 mL, 20 mmol) was used to afford 6c as a yellow oil in 86 % yield (3.23 g, 17.2 mmol) after purification by …
G Marseglia - 2020 - repository.unipr.it
I recettori ad attività chinasica sono responsabili della trasduzione e dell'amplificazione di molteplici fattori di crescita che regolano la proliferazione e la sopravvivenza cellulare. L’…
Number of citations: 0 www.repository.unipr.it

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